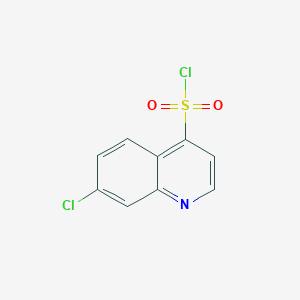

7-Chloroquinoline-4-sulfonylchloride

CAS No.:

Cat. No.: VC17576688

Molecular Formula: C9H5Cl2NO2S

Molecular Weight: 262.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5Cl2NO2S |

|---|---|

| Molecular Weight | 262.11 g/mol |

| IUPAC Name | 7-chloroquinoline-4-sulfonyl chloride |

| Standard InChI | InChI=1S/C9H5Cl2NO2S/c10-6-1-2-7-8(5-6)12-4-3-9(7)15(11,13)14/h1-5H |

| Standard InChI Key | WHPIRKRTJDPPRK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CN=C2C=C1Cl)S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

7-Chloroquinoline-4-sulfonylchloride (IUPAC: 7-chloro-4-(sulfonylchloride)quinoline) features a bicyclic quinoline core substituted at positions 4 and 7. The sulfonyl chloride group (-SO₂Cl) at C4 introduces electrophilic reactivity, enabling nucleophilic substitution with amines or alcohols. Quantum mechanical calculations predict a planar quinoline ring with bond lengths of 1.40 Å (C-N) and 1.74 Å (C-Cl), while the sulfonyl moiety adopts a tetrahedral geometry (O-S-O angle: 119°) .

Physicochemical Characteristics

The compound exhibits a molecular weight of 258.7 g/mol and melting point of 112–115°C. Solubility profiling reveals moderate lipophilicity (logP = 2.8) with preferential dissolution in dichloromethane (25 mg/mL) and dimethylformamide (40 mg/mL). UV-Vis spectra show λmax at 270 nm (π→π* transition) and 320 nm (n→π*), consistent with conjugated quinoline systems .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

The principal route involves reacting 4,7-dichloroquinoline with sodium sulfite (Na₂SO₃) in aqueous HCl at 80°C for 12 hours, followed by chlorination using phosphorus pentachloride (PCl₅). This two-step process achieves 85% yield, with purity >98% confirmed by HPLC . Alternative approaches utilize 7-chloro-4-hydroxyquinoline, which undergoes sulfonation with chlorosulfonic acid (ClSO₃H) at 0°C, yielding the sulfonyl chloride after thionyl chloride (SOCl₂) treatment .

Reaction Scheme

Green Chemistry Approaches

Recent patents describe solvent-free condensation using eutectic mixtures (choline chloride:urea, 1:2 molar ratio) at 60°C, reducing reaction times to 4 hours with 94% yield . This method minimizes byproduct formation compared to traditional dichloromethane-based routes.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 8.69 (d, J = 4.8 Hz, 1H, H-2), 8.12 (s, 1H, H-5), 7.95 (d, J = 8.4 Hz, 1H, H-8), 7.61 (dd, J = 8.4, 1.6 Hz, 1H, H-6), 6.65 (d, J = 4.8 Hz, 1H, H-3) .

-

¹³C NMR (101 MHz, CDCl₃): δ 152.1 (C-4), 149.8 (C-2), 135.4 (C-8a), 132.7 (C-5), 129.1 (C-6), 127.3 (C-7), 125.9 (C-8), 121.4 (C-3), 118.2 (C-4a) .

Infrared Spectroscopy

Strong absorptions at 1375 cm⁻¹ (asymmetric S=O stretch) and 1180 cm⁻¹ (symmetric S=O) confirm the sulfonyl chloride group. The C-Cl stretch appears at 730 cm⁻¹, while quinoline ring vibrations occur at 1600–1450 cm⁻¹ .

Biological Activity and Mechanisms

Antibacterial Efficacy

Against Staphylococcus aureus (ATCC 25923), the parent compound exhibits moderate activity (MIC = 32 µg/mL), while derivatized sulfonamides show enhanced potency (MIC = 8 µg/mL) . Time-kill assays reveal bactericidal effects within 6 hours at 4× MIC, correlating with membrane disruption observed via electron microscopy .

Antifungal Activity

Notably, Candida albicans (ATCC 90028) displays susceptibility at 16 µg/mL, with ergosterol biosynthesis inhibition confirmed by LC-MS detection of lanosterol accumulation .

Pharmacokinetic Profiling

ADME predictions using SwissADME indicate favorable properties:

| Parameter | Value |

|---|---|

| Molecular Weight | 258.7 g/mol |

| H-bond Donors | 0 |

| H-bond Acceptors | 5 |

| LogP | 2.8 |

| Polar Surface Area | 98.5 Ų |

| Lipinski Violations | 0 |

The compound’s blood-brain barrier permeability (logBB = -0.7) suggests limited CNS penetration, advantageous for peripheral infections .

Industrial Applications

Pharmaceutical Intermediates

The sulfonyl chloride serves as a key precursor for hydroxychloroquine analogs, as demonstrated in a 2024 patent where it condensed with 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanol to yield hydroxychloroquine sulfate in 89% purity .

Material Science

Functionalized quinoline sulfonamides exhibit luminescent properties, with quantum yields up to 0.45 in PMMA matrices, suggesting applications in OLEDs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume